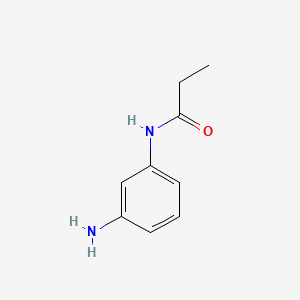

N-(3-Aminophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDKCRMZIWPMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044877 | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22987-10-6 | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22987-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPHENYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0OWC820EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-Aminophenyl)propanamide physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminophenyl)propanamide

Introduction

This compound, also known as 3'-aminopropionanilide, is an organic compound with the chemical formula C9H12N2O.[1] It features a propanamide group attached to an aminophenyl ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.[1][2] Its structure suggests potential applications as a building block in organic synthesis and for the development of novel therapeutic agents, including those with antitumor activity.[1][2] Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of its core physicochemical properties and the experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| CAS Number | 22987-10-6 | [1][3] |

| Appearance | Solid, gray powder | [1][3] |

| Melting Point | 92-96 °C | [3][5] |

| Boiling Point | 392.0 ± 25.0 °C (Predicted) | [5] |

| Water Solubility | Sparingly soluble | [1] |

| pKa | 14.82 ± 0.70 (Predicted) | [1][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure the sample is compact at the sealed bottom.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or a Thiele tube setup, adjacent to a calibrated thermometer.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a transparent liquid.[9] This range is reported as the melting point.[9] For unknown compounds, a rapid initial heating can be performed to find an approximate range before a more precise, slower measurement is conducted.[8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear, saturated supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Result Expression: Solubility is typically expressed in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH levels, which significantly impacts solubility, absorption, and receptor binding.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[13]

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13] The system is purged with nitrogen to remove dissolved CO2.[13]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall ADME properties.[15]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD measurement) are mixed and allowed to mutually saturate for 24 hours.[16][17] The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using an appropriate analytical technique like HPLC-UV.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: General workflow for physicochemical characterization of a research compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 22987-10-6: this compound | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22987-10-6 CAS MSDS (N-(3-Aminophenyl)propionamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Propanamide, N-phenyl- (CAS 620-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. enamine.net [enamine.net]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to N-(3-Aminophenyl)propanamide (CAS 22987-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of N-(3-Aminophenyl)propanamide, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research.

Core Properties and Data

This compound is a solid organic compound that serves as a valuable building block in various chemical syntheses.[1][2] Its structure, featuring both an amine and an amide functional group attached to a phenyl ring, makes it a key intermediate in the development of more complex molecules, including those with potential therapeutic applications.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is sparingly soluble in water, with moderate solubility anticipated in polar organic solvents due to its capacity for hydrogen bonding.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 22987-10-6 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Gray or white solid powder | [2] |

| Melting Point | 92-96 °C | |

| Boiling Point | 392.0 ± 25.0 °C (Predicted) | [2] |

| pKa | 14.82 ± 0.70 (Predicted) | [2] |

| Solubility | Sparingly soluble in water | [2] |

Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) | [5] |

| InChIKey | VGDKCRMZIWPMPW-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCC(=O)NC1=CC=CC(=C1)N | [5] |

| Synonyms | 3'-Aminopropionanilide, m-Aminopropionanilide, N-(3-Aminophenyl)propionamide | [2][4] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and logical synthetic route involves the acylation of m-phenylenediamine with propionyl chloride or a related propionylating agent.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Objective: To synthesize this compound via the acylation of m-phenylenediamine.

Materials:

-

m-Phenylenediamine

-

Propionyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1.0 equivalent) in the chosen aprotic solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography (TLC)).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

References

An In-depth Technical Guide to N-(3-Aminophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Aminophenyl)propanamide, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Compound Data

This compound is an organic compound featuring a propanamide group attached to an aminophenyl ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

| Property | Data | Citation(s) |

| Molecular Formula | C9H12N2O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22987-10-6 | [1][2] |

| Canonical SMILES | CCC(=O)NC1=CC=CC(=C1)N | [1] |

| InChI Key | VGDKCRMZIWPMPW-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Melting Point | 92-96 °C |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of 3-aminoaniline (m-phenylenediamine) with propanoyl chloride. An alternative route involves the reduction of N-(3-nitrophenyl)propanamide.

Method 1: Acylation of 3-Aminoaniline

This protocol describes the direct acylation of 3-aminoaniline.

Materials:

-

3-Aminoaniline (1.0 equivalent)

-

Propanoyl chloride (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or pyridine (1.2 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 3-aminoaniline in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base such as triethylamine or pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propanoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Method 2: Reduction of N-(3-nitrophenyl)propanamide

This two-step synthesis involves the initial preparation of N-(3-nitrophenyl)propanamide followed by its reduction.

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

-

Follow the acylation protocol described in Method 1, using 3-nitroaniline as the starting material instead of 3-aminoaniline.

Step 2: Reduction to this compound

-

Dissolve the N-(3-nitrophenyl)propanamide from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as described in Method 1.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Thin Layer Chromatography (TLC):

-

Stationary phase: Silica gel plates

-

Mobile phase: A mixture of hexane and ethyl acetate (e.g., 1:1 ratio)

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H NMR): The spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the propanamide group. For the related compound propanamide, characteristic signals include a triplet around 1.15 ppm (CH3), a quartet around 2.24 ppm (CH2), and a broad singlet for the NH2 protons[3].

-

Carbon-13 NMR (¹³C NMR): The spectrum will show distinct peaks for the carbon atoms of the phenyl ring and the propanamide moiety.

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 165.1022[1].

Potential Biological Activity and Signaling Pathways

Derivatives of N-(3-aminophenyl) compounds have shown promise as therapeutic agents, particularly in oncology[4]. While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to induce cell death in cancer cells through apoptosis and autophagy[4]. The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by an N-(3-aminophenyl) derivative.

Caption: Hypothetical apoptotic pathway induced by an N-(3-aminophenyl) derivative in a cancer cell.

The workflow for the synthesis and characterization of this compound is a systematic process ensuring the desired product's purity and identity.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of N-(3-Aminophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-(3-Aminophenyl)propanamide in organic solvents. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document provides a detailed experimental protocol for determining its thermodynamic solubility. The methodologies outlined herein, primarily the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis, are designed to enable researchers to generate reliable and reproducible solubility data. This guide includes a general discussion of the compound's expected solubility characteristics, a step-by-step experimental workflow, and a visual representation of the protocol to ensure clarity and ease of implementation in a laboratory setting.

Introduction

This compound (CAS No: 22987-10-6) is an organic compound featuring both an amide and an aromatic amine functional group.[1] Its structure suggests a moderate degree of polarity and the capacity for hydrogen bonding, which is expected to influence its solubility profile.[1] Generally, it is anticipated to exhibit moderate solubility in polar organic solvents.[1] One source qualitatively describes the compound as being sparingly soluble in water.[2]

A thorough review of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The determination of solubility is a critical step in various stages of research and development, including drug discovery, process chemistry, and formulation science, as it impacts bioavailability, reaction kinetics, and purification strategies.[3][4][5]

This guide, therefore, provides a robust and detailed experimental protocol to enable researchers to determine the thermodynamic solubility of this compound in various organic solvents of interest.

Predicted Solubility Profile

The molecular structure of this compound, containing a phenyl ring, an amino group (-NH2), and a propanamide group (-NHC(=O)CH2CH3), allows for the following predictions regarding its solubility:

-

Polar Solvents (e.g., Ethanol, Methanol, Acetone): The presence of the amine and amide groups, which can participate in hydrogen bonding as both donors and acceptors, suggests that this compound will likely exhibit moderate to good solubility in polar protic and aprotic solvents.[1][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the amine and amide functionalities.

-

Effect of Acidity/Basicity: The basic amino group means that the compound's solubility may be enhanced in acidic solutions through the formation of a more polar ammonium salt.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the "shake-flask" method, which is considered a gold standard for determining the thermodynamic equilibrium solubility of a solid compound.[7][8]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[7][9]

3.1. Materials and Equipment

The key parameters and materials for this experimental protocol are summarized in the table below.

| Parameter/Material | Description |

| Analyte | This compound, solid (powder or crystalline form), of known high purity. |

| Solvents | A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene) of analytical grade. |

| Apparatus | - Analytical balance (accurate to ±0.1 mg)- Glass vials or flasks with screw caps- Orbital shaker or rotator with temperature control- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)- Syringes- Volumetric flasks and pipettes for dilutions |

| Analytical Instrument | UV-Vis Spectrophotometer. |

| Temperature Control | A temperature-controlled environment (e.g., incubator shaker, water bath) is crucial as solubility is temperature-dependent.[7] Typical temperatures are 25°C or 37°C.[9] |

3.2. Detailed Methodology

Step 1: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Standard Solutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

-

UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning one of the standard solutions.

-

Absorbance Readings: Measure the absorbance of each standard solution at the determined λmax.

-

Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law.[10] This curve will be used to determine the concentration of the unknown saturated samples.

Step 2: Sample Preparation and Equilibration (Shake-Flask Method)

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

Step 3: Analysis of Saturated Solution

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

-

UV-Vis Analysis: Measure the absorbance of the diluted filtrate at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. The result is typically expressed in mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. CAS 22987-10-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of N-(3-Aminophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of N-(3-Aminophenyl)propanamide. The document outlines the expected chemical shifts, coupling constants, and integration values, supported by a comprehensive experimental protocol and visual diagrams to aid in the interpretation of the spectral data.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH3) | ~1.15 | Triplet (t) | ~7.5 | 3H |

| H-b (CH2) | ~2.30 | Quartet (q) | ~7.5 | 2H |

| H-c (NH2) | ~3.65 | Broad Singlet (br s) | - | 2H |

| H-2 | ~7.10 | Singlet (s) | - | 1H |

| H-4 | ~6.75 | Doublet (d) | ~7.8 | 1H |

| H-5 | ~7.05 | Triplet (t) | ~7.8 | 1H |

| H-6 | ~6.60 | Doublet (d) | ~7.8 | 1H |

| H-d (NH) | ~9.60 | Singlet (s) | - | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol

The following section details a standard methodology for the acquisition of a 1H NMR spectrum for this compound.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

-

The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Insert the sample tube into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (typically 90°)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16, depending on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals and determine the chemical shifts relative to the reference standard (TMS at 0 ppm).

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned protons.

Caption: Chemical structure of this compound with proton assignments.

Spin-Spin Coupling Pathways

The observed multiplicities in the 1H NMR spectrum arise from spin-spin coupling between neighboring non-equivalent protons. The following diagram illustrates these coupling relationships.

Caption: Spin-spin coupling relationships in this compound.

The propanamide side chain exhibits a classic ethyl spin system. The methyl protons (H-a) are split into a triplet by the adjacent methylene protons (H-b). Conversely, the methylene protons (H-b) are split into a quartet by the three methyl protons (H-a).

In the aromatic region, the protons on the phenyl ring exhibit coupling patterns typical of a meta-substituted ring. H-5, being adjacent to both H-4 and H-6, appears as a triplet. H-4 and H-6 each appear as doublets due to coupling with H-5. H-2 is a singlet as it has no adjacent protons to couple with. The amine (NH2) and amide (NH) protons typically appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water, and therefore do not show coupling to other protons.

In-Depth Technical Guide to the FT-IR Spectral Analysis of N-(3-Aminophenyl)propanamide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of N-(3-Aminophenyl)propanamide. It details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound featuring a secondary amide linked to an aromatic ring, which also contains a primary amine substituent.[1] Its molecular structure, containing both a primary aromatic amine and a secondary amide, gives rise to a characteristic infrared spectrum that is useful for its identification and characterization.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending).[2] An FT-IR spectrum is a plot of this absorption, which serves as a unique molecular "fingerprint."

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is dominated by the vibrational modes of its primary amine (-NH2), secondary amide (-CONH-), and aromatic ring. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂)[3][4] |

| 3370 - 3170 | Medium | N-H Stretch | Secondary Amide (-NH-)[5] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2960 - 2850 | Weak | Aliphatic C-H Stretch | Propanamide alkyl chain |

| 1680 - 1630 | Strong | C=O Stretch (Amide I band) | Secondary Amide (-CONH-)[5][6] |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂)[4] |

| 1596 - 1455 | Medium-Strong | C=C Stretch | Aromatic Ring[7] |

| ~1550 | Medium-Strong | N-H Bend & C-N Stretch (Amide II band) | Secondary Amide (-CONH-)[8] |

| 1335 - 1250 | Medium-Strong | Aromatic C-N Stretch | Aryl-Amine[4] |

| 910 - 665 | Strong, Broad | N-H Wag | Primary & Secondary Amine/Amide[4] |

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound, solid powder.

-

Spatula.

-

Isopropyl alcohol or other suitable solvent for cleaning.

-

Lint-free wipes.

Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (H₂O and CO₂).

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.

-

Lower the ATR press to ensure good contact with the empty crystal.

-

Collect a background spectrum. This scan measures the ambient conditions and instrument response, which will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Retract the ATR press.

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press arm until it makes firm and even contact with the sample powder. Apply consistent pressure to ensure good optical contact between the sample and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

-

Perform baseline correction and spectral smoothing if necessary.

-

Label the significant peaks and compare their positions with the expected values in the data table to confirm the presence of the key functional groups.

-

-

Cleaning:

-

After analysis, retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe to prepare for the next sample.

-

Visualizations

The following diagrams illustrate the workflow for FT-IR analysis and the correlation between the molecular structure and its spectral features.

Caption: Workflow for FT-IR Spectral Analysis using ATR.

Caption: Correlation of molecular structure to IR peaks.

References

- 1. CAS 22987-10-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(3-Aminophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected mass spectrometry fragmentation behavior of N-(3-Aminophenyl)propanamide. The information herein is compiled from publicly available data and established principles of mass spectrometry, offering a robust framework for the analysis of this compound.

Introduction

This compound is a chemical compound featuring both an amide linkage and an aromatic amine. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This document outlines the primary fragmentation pathways and provides representative experimental protocols and data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Chemical Formula: C₉H₁₂N₂O

-

Molecular Weight: 164.20 g/mol [1]

-

Monoisotopic Mass: 164.0950 g/mol

Experimental Protocols

While specific experimental conditions can vary, the following provides a typical protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For analysis, dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

To promote protonation for positive ion mode mass spectrometry, 0.1% formic acid can be added to the final sample solution.

3.2 Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

3.3 Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic amino group, which is readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements.[1]

-

Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺), followed by tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragment ion spectra.

-

Precursor Ion (m/z): 165.1022 (for [C₉H₁₃N₂O]⁺)[1]

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.

The logical workflow for the characterization of an aniline derivative like this compound is depicted below.

Figure 1. Experimental workflow for the analysis of this compound.

Mass Spectrometry Data and Fragmentation Analysis

Upon ESI in positive mode, this compound readily forms a protonated molecule ([M+H]⁺) at an m/z of 165.1022.[1] Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, primarily at the amide bond, which is the most labile site.

4.1 Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed for the [M+H]⁺ of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Formula |

| 165.1022 | 120.0811 | High | [C₇H₁₀N₂]⁺ |

| 165.1022 | 92.0495 | Low | [C₆H₆N]⁺ |

| 165.1022 | 72.0443 | 100 | [C₃H₆NO]⁺ |

Data is based on publicly available LC-MS results, relative abundances can vary with experimental conditions.[1]

4.2 Proposed Fragmentation Pathways

The fragmentation of protonated this compound is dominated by cleavage of the amide bond and subsequent reactions. Two primary pathways are proposed:

Pathway A: Cleavage of the N-CO Bond

The most favorable fragmentation route for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[2][3] This leads to the formation of a stable acylium ion and the neutral loss of 3-aminoaniline.

Figure 2. Formation of the propanoyl cation.

Pathway B: Cleavage of the C-C Bond (Alpha to Carbonyl)

Another common fragmentation for amides involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of an iminium-type ion. This results in the loss of an ethyl radical followed by rearrangement.

Figure 3. Formation of the m/z 120 fragment.

Pathway C: Formation of the Base Peak

The base peak at m/z 72.0443 corresponds to the protonated propanamide fragment. This is likely formed through a rearrangement process involving cleavage of the aryl C-N bond.

Figure 4. Formation of the protonated propanamide fragment (base peak).

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavages, primarily around the amide functional group. The key fragment ions observed correspond to the loss of the aminophenyl portion to yield a protonated propanamide fragment (m/z 72), and cleavage of the amide bond to produce ions representative of the aromatic amine portion (m/z 120). These characteristic fragmentation patterns, when analyzed with high-resolution mass spectrometry, allow for the confident identification and structural elucidation of this compound in complex samples. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-(3-Aminophenyl)propanamide and its Crystallographic Surrogate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)propanamide, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available crystal structure data for this compound, this document utilizes acetanilide (N-phenylacetamide) as a close structural analog to illustrate the principles of crystallographic analysis. This guide details the synthesis of this compound, presents the crystallographic data of acetanilide in a structured format, and provides in-depth experimental protocols for both synthesis and single-crystal X-ray diffraction. Furthermore, logical workflows for these procedures are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is an organic compound featuring a propanamide group attached to an aniline ring at the meta position.[1][2][3] The presence of both an amide and an amino group makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and novel materials.[2] Understanding the three-dimensional structure of such molecules is paramount for elucidating their structure-activity relationships and for rational drug design.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid.[4] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physical and chemical properties of a compound.

As the crystal structure of this compound has not been reported in the public domain, this guide employs acetanilide, a structurally similar and well-characterized compound, as a surrogate to demonstrate the application and interpretation of crystallographic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-nitroaniline. The first step involves the acylation of the amino group of 3-nitroaniline with propanoyl chloride to form N-(3-nitrophenyl)propanamide. The subsequent step is the reduction of the nitro group to an amino group.[5][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

-

In a round-bottom flask, dissolve 3-nitroaniline in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) to the stirred solution.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)propanamide.

Step 2: Synthesis of this compound

-

Dissolve the N-(3-nitrophenyl)propanamide from the previous step in a suitable solvent, such as ethanol or methanol.[5]

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).[5][7]

-

Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.[5]

-

Monitor the reaction by TLC until the starting material is consumed.[5]

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[5]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]

Synthesis Workflow

References

3'-Aminopropionanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropionanilide, systematically known as N-(3-aminophenyl)propanamide, is an organic compound with potential applications in pharmaceutical research and as a building block in organic synthesis. Its chemical structure, featuring a propanamide group attached to an aniline ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a detailed overview of the chemical characteristics, synthesis, and known biological aspects of 3'-Aminopropionanilide, presenting data in a structured format for easy reference and comparison.

Chemical and Physical Properties

3'-Aminopropionanilide is a solid at room temperature. The key physicochemical properties are summarized in the table below. While experimentally determined solubility data is limited, it is reported to be sparingly soluble in water and is expected to have moderate solubility in polar organic solvents.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 22987-10-6 | [3][4] |

| Melting Point | 92-96 °C | [5] |

| Boiling Point (Predicted) | 392.0 ± 25.0 °C | [6] |

| InChI | InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) | [3][4] |

| InChIKey | VGDKCRMZIWPMPW-UHFFFAOYSA-N | [3][4] |

| SMILES | CCC(=O)NC1=CC=CC(=C1)N | [3][4] |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in water. Moderate solubility in polar solvents is expected. | [1][2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3'-Aminopropionanilide.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of 3-amino-N-phenylpropanamide in CDCl₃ shows the following characteristic signals:

-

δ 9.98 (1H, broad s, NH) : A broad singlet corresponding to the amide proton.

-

δ 7.51 (2H, d, J = 8 Hz, Ar-H) : A doublet for the two aromatic protons ortho to the amide group.

-

δ 7.26 (2H, t, J = 8 Hz, Ar-H) : A triplet for the two aromatic protons meta to the amide group.

-

δ 7.02 (1H, t, J = 8 Hz, Ar-H) : A triplet for the aromatic proton para to the amide group.

-

δ 3.05 (2H, broad m, CH₂) : A broad multiplet for the methylene protons of the amino group.

-

δ 2.43 (2H, t, J = 6 Hz, CH₂) : A triplet for the methylene protons adjacent to the carbonyl group.[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Data for this compound is available in spectral databases.[4]

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available, showing a precursor ion at m/z 165.1022 [M+H]⁺.[4]

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, propanamide, shows characteristic absorption bands that can be correlated to 3'-Aminopropionanilide:

-

N-H stretching: Twin peaks in the region of 3500-3300 cm⁻¹, characteristic of a primary amine.[7]

-

C=O stretching: A very prominent absorption band in the region of 1690-1650 cm⁻¹, characteristic of the carbonyl group in an amide.[7]

-

N-H deformation and C-N stretching: These vibrations can lead to absorptions in the 1650-1590 cm⁻¹ region.[7]

Experimental Protocols

Synthesis of 3'-Aminopropionanilide

A common method for the synthesis of 3'-Aminopropionanilide involves a two-step process starting from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

This step involves the acylation of 3-nitroaniline with propionyl chloride or propionic anhydride.

-

Materials: 3-nitroaniline, a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF), a base (e.g., triethylamine or pyridine), and propionyl chloride.

-

Procedure:

-

Dissolve 3-nitroaniline (1.0 eq) in the chosen aprotic solvent under an inert atmosphere (N₂).

-

Add the base (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of cold water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)propanamide.[5]

-

Step 2: Reduction of N-(3-nitrophenyl)propanamide to 3'-Aminopropionanilide

The nitro group of N-(3-nitrophenyl)propanamide is then reduced to an amino group.

-

Materials: N-(3-nitrophenyl)propanamide, a suitable solvent (e.g., ethanol or methanol), and a reducing agent (e.g., iron powder in glacial acetic acid or catalytic hydrogenation with Pd/C).

-

Procedure (using Iron powder):

-

Reduce N-(3-nitrophenyl)propanamide with iron powder in glacial acetic acid.

-

Monitor the reaction for completion.

-

After the reaction, work up the mixture to isolate the crude product.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform containing 1% ethanol), to afford 3'-Aminopropionanilide as an oil.[2]

-

Experimental Workflow for Synthesis

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of compounds like 3'-Aminopropionanilide derivatives on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HT-29, SW620), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), microplate reader.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[8]

-

Experimental Workflow for MTT Assay

Biological Activity

While comprehensive biological data for 3'-Aminopropionanilide itself is not extensively published, its derivatives have been investigated for various therapeutic applications, suggesting the potential of this core structure.

Anticancer Potential

Derivatives of N-(3-aminophenyl)sulfamide, a structurally related class of compounds, have demonstrated promising anticancer activities. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown potent activity against colorectal cancer cell lines like HT-29 and SW620, with IC₅₀ values in the range of 5-15 µM.[8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Furthermore, some derivatives have been shown to inhibit cancer cell migration by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8] This pathway is critical in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. Inhibition of the phosphorylation of key downstream effectors like Smad2 and Smad3 by these compounds can block EMT.[8]

TGF-β Signaling Pathway in Cancer Metastasis

Safety and Handling

3'-Aminopropionanilide is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

3'-Aminopropionanilide is a valuable chemical intermediate with a range of potential applications in medicinal chemistry, particularly in the development of anticancer agents. This guide provides a summary of its known chemical and physical properties, along with general protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate the quantitative solubility, detailed biological activities, and specific signaling pathways associated with this core molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 7. docbrown.info [docbrown.info]

- 8. benchchem.com [benchchem.com]

m-Aminopropionanilide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for m-Aminopropionanilide (CAS No. 22987-10-6). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | N-(3-aminophenyl)propanamide |

| Synonyms | m-Aminopropionanilide, 3'-Aminopropionanilide, N-(3-Aminophenyl)propionamide |

| CAS Number | 22987-10-6 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol [1][2] |

| Appearance | Solid |

| Melting Point | 92-96 °C[1] |

Hazard Identification and GHS Classification

m-Aminopropionanilide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning [1][2][3]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA).[2][3] Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Information

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Experimental Workflow for Safe Handling of m-Aminopropionanilide

The following diagram illustrates a logical workflow for the safe handling of m-Aminopropionanilide in a laboratory setting.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety review or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Detailed Synthesis Protocol for N-(3-Aminophenyl)propanamide

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of N-(3-Aminophenyl)propanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the initial acylation of 3-nitroaniline with propanoyl chloride to yield N-(3-nitrophenyl)propanamide, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. This document outlines detailed experimental procedures, characterization data, and a visual workflow to ensure reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound featuring a propanamide group attached to an aniline backbone. The presence of a primary amine and an amide functional group makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. The presented synthesis route is a reliable and common method for preparing such aminophenyl amides, proceeding through a stable nitro-intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Acylation of 3-Nitroaniline 3-Nitroaniline is reacted with propanoyl chloride in the presence of a base to form N-(3-nitrophenyl)propanamide.

-

Step 2: Reduction of N-(3-nitrophenyl)propanamide The nitro group of N-(3-nitrophenyl)propanamide is reduced to a primary amine using catalytic hydrogenation to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

Materials:

-

3-Nitroaniline

-

Propanoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3-nitrophenyl)propanamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

N-(3-nitrophenyl)propanamide

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Celite®

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve N-(3-nitrophenyl)propanamide (1.0 eq) from the previous step in ethanol or methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the starting material) to the solution.

-

Purge the vessel with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization if necessary.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-(3-nitrophenyl)propanamide (Intermediate)

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available |

| ¹H NMR (Expected) | Signals corresponding to the ethyl protons and four aromatic protons with shifts influenced by the nitro and amide groups. |

| ¹³C NMR (Expected) | Signals for the ethyl group carbons, four aromatic carbons, and the carbonyl carbon. |

| IR (KBr, cm⁻¹) | Expected peaks around 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1530 and 1350 (N-O stretches of nitro group). |

| Mass Spec (m/z) | [M+H]⁺ expected at 195.07 |

Table 2: Physicochemical and Spectroscopic Data for this compound (Final Product)

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol [1] |

| Appearance | Solid |

| Melting Point | Not available |

| ¹H NMR (Expected) | Signals for the ethyl protons, four aromatic protons, the amide proton, and the amine protons. |

| ¹³C NMR | Spectra available on SpectraBase.[1] |

| IR (KBr, cm⁻¹) | Expected peaks around 3400-3200 (N-H stretches of amine and amide), 1650 (C=O stretch, amide I). |

| Mass Spec (m/z) | [M+H]⁺ at 165.1022[1] |

Workflow and Pathway Visualization

The synthesis of this compound can be visualized as a two-step sequential process. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Synthetic workflow for this compound.

The signaling pathway for the chemical transformation highlights the key functional group changes in each step.

Caption: Chemical transformation pathway.

References

Application Notes and Protocols: Synthesis of N-(3-Aminophenyl)propanamide from 3-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-(3-Aminophenyl)propanamide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route starting from the readily available precursor, 3-nitroaniline. The synthesis involves the acylation of 3-nitroaniline to form N-(3-nitrophenyl)propanamide, followed by the reduction of the nitro group to yield the final product.

The protocols provided are based on established chemical principles and analogous synthetic transformations found in the literature.[1][2][3][4] This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic pathway and experimental workflow to ensure reproducibility and ease of understanding.

Overall Reaction Scheme

The synthesis of this compound from 3-nitroaniline proceeds in two sequential steps:

-

Step 1: Acylation of 3-Nitroaniline: The amino group of 3-nitroaniline is acylated using propanoyl chloride in the presence of a base to yield N-(3-nitrophenyl)propanamide.

-

Step 2: Reduction of N-(3-nitrophenyl)propanamide: The nitro group of the intermediate is reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford the final product, this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.